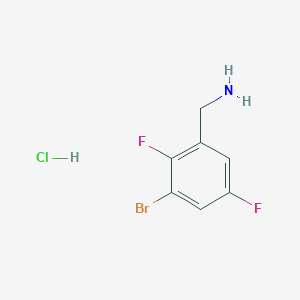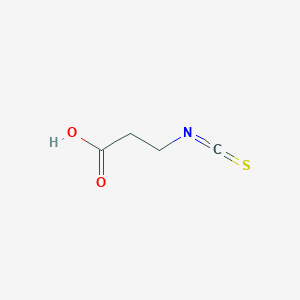
3-Isothiocyanatopropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Isothiocyanatopropanoic acid is an organic compound with the molecular formula C4H5NO2S. It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a propanoic acid backbone.
准备方法
Synthetic Routes and Reaction Conditions: 3-Isothiocyanatopropanoic acid can be synthesized through several methods. One common approach involves the reaction of amines with thiophosgene, which produces isothiocyanates . Another method includes the use of carbon disulfide and di-tert-butyl dicarbonate as catalysts . These reactions typically require mild conditions and are carried out under nitrogen protection to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound often involves the reaction of phenyl isothiocyanate with corresponding amines in the presence of dimethylbenzene as a solvent . This method is favored due to its low toxicity, cost-effectiveness, and high yield, making it suitable for large-scale production .
化学反应分析
Types of Reactions: 3-Isothiocyanatopropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions typically yield amines.
Substitution: Nucleophilic substitution reactions can replace the isothiocyanate group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols are employed under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-Isothiocyanatopropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 3-isothiocyanatopropanoic acid exerts its effects involves the interaction with various molecular targets and pathways. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its biological activities, including the inhibition of enzymes and disruption of cellular processes .
相似化合物的比较
- Allyl isothiocyanate
- Benzyl isothiocyanate
- Phenethyl isothiocyanate
- Sulforaphane
- Iberin
Comparison: 3-Isothiocyanatopropanoic acid is unique due to its propanoic acid backbone, which imparts distinct chemical properties compared to other isothiocyanates. For example, allyl isothiocyanate is more volatile, while benzyl isothiocyanate has a higher molecular weight and different reactivity profile .
属性
分子式 |
C4H5NO2S |
|---|---|
分子量 |
131.16 g/mol |
IUPAC 名称 |
3-isothiocyanatopropanoic acid |
InChI |
InChI=1S/C4H5NO2S/c6-4(7)1-2-5-3-8/h1-2H2,(H,6,7) |
InChI 键 |
CJFSAHFLSLDVDV-UHFFFAOYSA-N |
规范 SMILES |
C(CN=C=S)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl 2-[[(2S)-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl]amino]acetate](/img/structure/B13086577.png)
![cis-5-Benzyl 7a-ethyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a(6H)-dicarboxylate dihydrochloride](/img/structure/B13086591.png)
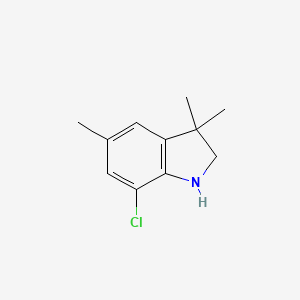
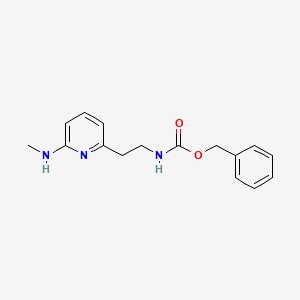
![(R)-2-Amino-2-(benzo[B]thiophen-2-YL)acetic acid](/img/structure/B13086603.png)


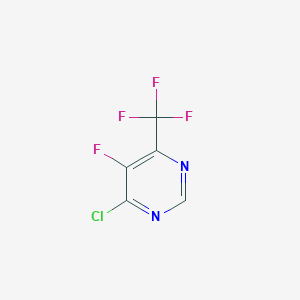

![1,3-Dimethyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B13086621.png)
![2-(Chloromethyl)-3-methylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B13086625.png)

![2,3-Dihydro-benzo[1,4]dioxine-6-sulfonicacidchloro-phenyl-methyleneamid+](/img/structure/B13086633.png)
